REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=O)[CH2:7][CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[NH2:13][CH2:11][CH:8]1[CH2:9][CH2:10][N:5]([CH2:4][CH2:3][C:2]([F:15])([F:1])[F:14])[CH2:6][CH2:7]1 |f:1.2.3.4.5.6|
|
Name
|
1-(3,3,3-trifluoropropyl)-piperidine-4-carboxamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(CCN1CCC(CC1)C(=O)N)(F)F
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)CCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |